Folitixorin calcium, specifically the (6R)-enantiomer, is a reduced form of folate, chemically designated as (6R)-N-[4-[[(2-amino-5-formyl-4-oxo-1,4,5,6,7,8-hexahydroimidazo[1,5-f]pteridin-10-yl)methyl]amino]benzoyl]-L-glutamic acid calcium salt. This compound serves as a crucial cofactor for the enzyme thymidylate synthetase, which plays a vital role in DNA synthesis. Its significance is particularly noted in cancer research, where it enhances the efficacy of chemotherapeutic agents such as 5-fluorouracil .
The synthesis of folitixorin calcium involves several steps starting from precursor compounds. The process typically includes:
The industrial production of folitixorin calcium focuses on maximizing yield while ensuring high purity. This involves stringent control over reaction conditions such as temperature and pH, along with the use of advanced synthesis techniques to achieve consistency in the final product .
Folitixorin calcium has a molecular formula of C20H21CaN7O6, with a molecular weight of approximately 495.50 g/mol. The structural configuration includes a complex arrangement that allows it to function effectively as a cofactor for thymidylate synthetase .
Key structural features include:
Folitixorin calcium participates in several critical chemical reactions:
These reactions are essential for understanding how folitixorin enhances the cytotoxic effects of chemotherapeutic agents.
Folitixorin calcium exerts its effects primarily through its role as a cofactor for thymidylate synthetase:
Folitixorin calcium is characterized by:
Folitixorin calcium has several significant applications in scientific research:
Systematic Nomenclature:
Molecular Characteristics:
Table 1: Chemical Identifiers and Molecular Properties of Folitixorin Calcium
Property Category | Specific Identifiers |
---|---|
Systematic Names | Folitixorin calcium; (6R)-5,10-methylenetetrahydrofolate calcium; ANX-510 |
CAS Registry Numbers | 1148151-21-6 (stereospecific), 133978-75-3 (non-specified) |
Molecular Formula | C₂₀H₂₁CaN₇O₆ |
Exact Mass | 495.50 g/mol |
Elemental Composition | C 48.38%; H 4.47%; Ca 8.07%; N 19.75%; O 19.33% |
Stereochemistry | (6R) configuration |
Notable Chemical Groups | Pteridine ring, p-aminobenzoate, L-glutamate derivative, calcium counterion |
Spectral Identifiers:
The development of folitixorin calcium emerged from decades of folate biochemistry research aimed at understanding the metabolic roles of reduced folate derivatives. Unlike naturally occurring folates extracted from biological sources, folitixorin represents a synthetically produced, stereochemically pure analog designed to overcome limitations associated with racemic or oxidized folate compounds [1] [8].
Synthesis Evolution:
Key Research Milestones:
Table 2: Historical Timeline of Folitixorin Calcium Development
Time Period | Development Phase | Key Advances |
---|---|---|
1980s-1990s | Biochemical Characterization | Identification of (6R)-5,10-methylenetetrahydrofolate as the natural MTHFR substrate; Determination of stereochemical requirements |
1990s | Synthetic Chemistry | Development of calcium salt stabilization; CAS registration (133978-75-3); Chiral synthesis optimization |
2000-2010 | Research Applications | Exploration in folate metabolism studies; Early cancer research applications |
2010-Present | Targeted Oncology Research | Designation as ANX-510/folitixorin; cGMP process development; Focus on 5-FU modulation mechanisms |
Folitixorin calcium serves as the immediate metabolic precursor to 5-methyltetrahydrofolate (levomefolic acid), the primary circulating and biologically active folate form. This positions it centrally within folate-mediated one-carbon metabolism with specific biochemical implications [1] [8].
Metabolic Functions:
Cancer Metabolism Implications:Recent research reveals nuanced mechanisms involving folates in cancer cell targeting:
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9